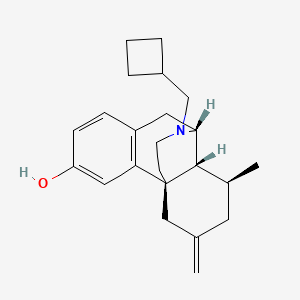
AM251
Overview
Description
AM251 is a synthetic compound known for its role as an inverse agonist at the cannabinoid receptor type 1 (CB1). It is structurally similar to rimonabant, another CB1 receptor antagonist, but with a key difference: the para-chloro group on the phenyl substituent at the C-5 position of the pyrazole ring is replaced with a para-iodo group in this compound . This modification results in slightly better binding affinity for the CB1 receptor compared to rimonabant .
Mechanism of Action
Target of Action
AM251 primarily targets the CB1 cannabinoid receptor , acting as a potent antagonist . The CB1 receptor is a G-protein coupled receptor predominantly found in the brain and plays a crucial role in the endocannabinoid system . This compound also acts as an agonist for the GPR55 receptor and an antagonist for the μ-opioid receptor .
Mode of Action
As a CB1 receptor antagonist, this compound inhibits the effects of CB1 receptor activation . It binds to the CB1 receptor with high affinity, preventing the action of endogenous cannabinoids and other agonists . This leads to changes in the downstream signaling pathways associated with the CB1 receptor .
Biochemical Pathways
The antagonistic action of this compound on the CB1 receptor affects various biochemical pathways. For instance, it has been shown to inhibit osteoclast differentiation and function, potentially through the inhibition of the WNT signaling pathway .
Pharmacokinetics
It is known that this compound is soluble in ethanol and dmso, which may influence its bioavailability .
Result of Action
This compound’s antagonistic action on the CB1 receptor has several molecular and cellular effects. For example, it has been shown to inhibit the proliferation of certain cancer cells . Additionally, this compound can induce apoptosis in cytotrophoblast cells . In the context of neurodegenerative diseases, this compound has been found to ameliorate radiation-induced cognitive decrements .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other receptor antagonists or agonists can affect this compound’s ability to bind to its target receptors . Additionally, the physiological and pathological state of the individual, such as the presence of disease or the use of other medications, can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
AM251 is a potent antagonist of the CB1 receptor, with an IC50 value of 8 nM and a Ki value of 7.49 nM . It displays a 306-fold selectivity over CB2 receptors . Additionally, this compound acts as an agonist for the GPR55 receptor with an EC50 value of 39 nM and as an antagonist for the μ-opioid receptor with a Ki value of 251 nM . These interactions highlight the compound’s versatility in modulating different receptor pathways. This compound’s role in biochemical reactions involves binding to these receptors and altering their activity, which can influence various downstream signaling pathways.
Cellular Effects
This compound has been shown to influence various cellular processes, including insulin secretion, β-cell proliferation, and apoptosis . In human and mouse islets, this compound enhances insulin secretion and β-cell proliferation while protecting against apoptosis . Additionally, this compound has been found to ameliorate radiation-induced cognitive deficits by promoting neurogenesis and synaptic plasticity in the hippocampus . These effects are mediated through its interactions with CB1 and GPR55 receptors, which play crucial roles in cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CB1 receptor, where it acts as an inverse agonist . This binding leads to the inhibition of CB1 receptor activity, which in turn modulates various downstream signaling pathways. This compound also induces the proteolytic degradation of estrogen-related receptor alpha (ERRα), a nuclear receptor involved in mitochondrial function and energy homeostasis . This degradation is mediated by the proteasome and results in altered mitochondrial physiology and increased mitochondrial biogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time depending on the concentration and context of its application. For example, in zebrafish, a 60-minute exposure to this compound at different concentrations resulted in varying behavioral and biochemical responses . Additionally, in rodent models, chronic administration of this compound over several weeks has been shown to alleviate cognitive and mood dysfunctions induced by cranial irradiation . These findings suggest that the stability and long-term effects of this compound are influenced by its dosage and the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. In rats, low doses of this compound (1.0 mg/kg) significantly improved recognition memory without affecting psychomotor activity or anxiety . Higher doses (2.5 mg/kg and 5.0 mg/kg) did not have the same beneficial effects on memory . In rodent models of brain injury, this compound treatments at 1 mg/kg effectively alleviated cognitive and mood dysfunctions . These studies highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to glucose and lipid metabolism. In muscle cells, this compound has been shown to increase the activity of pyruvate dehydrogenase and glutathione reductase, enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative stress response . Additionally, this compound modulates the expression of enzymes in the glycolytic pathway, such as glucose 6-phosphate isomerase and lactate dehydrogenase . These interactions suggest that this compound can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. It has been shown to bind to CB1 receptors in the brain and other tissues, where it modulates receptor activity and downstream signaling pathways . Additionally, this compound can be encapsulated in lipid nanoparticles for targeted delivery to specific tissues . This encapsulation enhances the compound’s stability and bioavailability, allowing for more effective distribution within the body.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptors, such as CB1 and GPR55, which are located on the cell membrane . Additionally, this compound has been shown to influence mitochondrial function by targeting nuclear receptors like ERRα . This targeting involves the proteasomal degradation of ERRα, which alters mitochondrial biogenesis and function . These findings suggest that this compound’s activity is closely linked to its localization within specific cellular compartments and organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM251 involves several steps, starting with the preparation of the core pyrazole structure. The general synthetic route includes:
Formation of the pyrazole ring: This is typically achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Substitution reactions: The phenyl groups are introduced through substitution reactions, where the para-chloro group is replaced with a para-iodo group.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures carefully controlled to optimize the reaction kinetics .
Chemical Reactions Analysis
Types of Reactions
AM251 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like iodine and chlorine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
AM251 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationships of cannabinoid receptor antagonists.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Industry: Utilized in the development of new pharmacological agents targeting the endocannabinoid system.
Comparison with Similar Compounds
AM251 is structurally similar to rimonabant, another CB1 receptor antagonist. this compound has a para-iodo group instead of a para-chloro group, resulting in better binding affinity and selectivity for the CB1 receptor . Other similar compounds include:
Rimonabant: A CB1 receptor antagonist with a para-chloro group.
AM1241: A selective agonist for the CB2 receptor.
SR144528: A selective CB2 receptor antagonist.
This compound’s unique structural features and binding properties make it a valuable tool in cannabinoid research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2IN4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-7-16(23)13-18(19)24)21(14)15-5-8-17(25)9-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZAJRPLUGXRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2IN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042695 | |
| Record name | AM251 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183232-66-8 | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183232-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM 251 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183232668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM251 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide trifluoroacetate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AM-251 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I4FA44MAI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


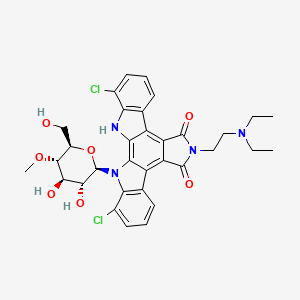
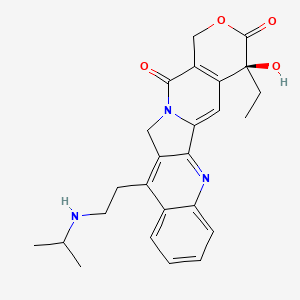

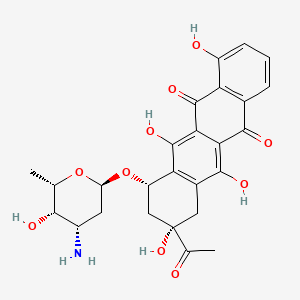

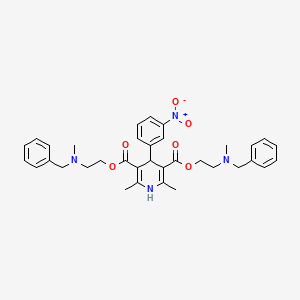
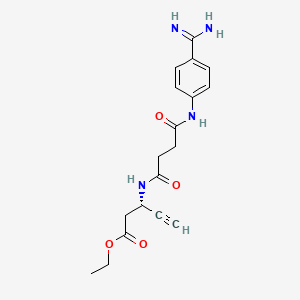
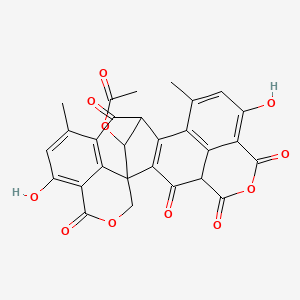
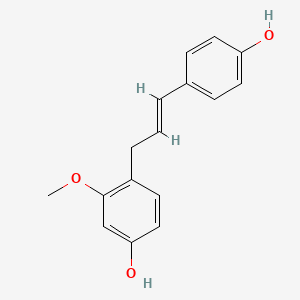
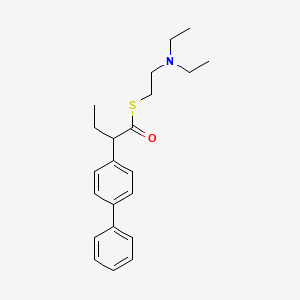


![Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)](/img/structure/B1684244.png)
